Tpl2 Kinase Inhibitor

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Regulation of the Inflammatory Milieu of the Myeloma Niche

Scientific Field: Hematology

Summary of Application: Tpl2 kinase plays a crucial role in controlling myeloma growth through macrophages in the myeloma microenvironment.

Methods of Application: The study involved analyzing Toll-like receptor (TLR) expression in human myeloma CD14+ cells.

Results or Outcomes: The study found that pharmacologic TPL2 inhibition in human monocytes led to dose-dependent attenuation of IL-1β induction/secretion in response to TLR2 stimulation.

Regulation of Microglial Inflammatory Responses

Scientific Field: Neuroscience

Summary of Application: TPL2 kinase activity modulates microglial cytokine release and is required for microglia-mediated neuron death in vitro.

Methods of Application: The study involved examining TPL2 kinase activity in acute in vivo neuroinflammation settings.

Results or Outcomes: The study found that loss of TPL2 kinase activity reduces neuroinflammation and rescues synapse loss, brain volume loss, and behavioral deficits in a tauopathy model of chronic neurodegeneration.

Activation of ERK and p38 Signaling

Scientific Field: Biochemistry

Summary of Application: TPL2 kinase activates ERK and p38 signaling pathways.

Methods of Application: The study involved genetic ablation of the catalytic activity of TPL2.

Results or Outcomes: The study found that therapeutic intervention with a TPL2-specific inhibitor reduced the production of inflammatory mediators by neutrophils in response to stimulation.

Control of Myeloma Growth Through Macrophages

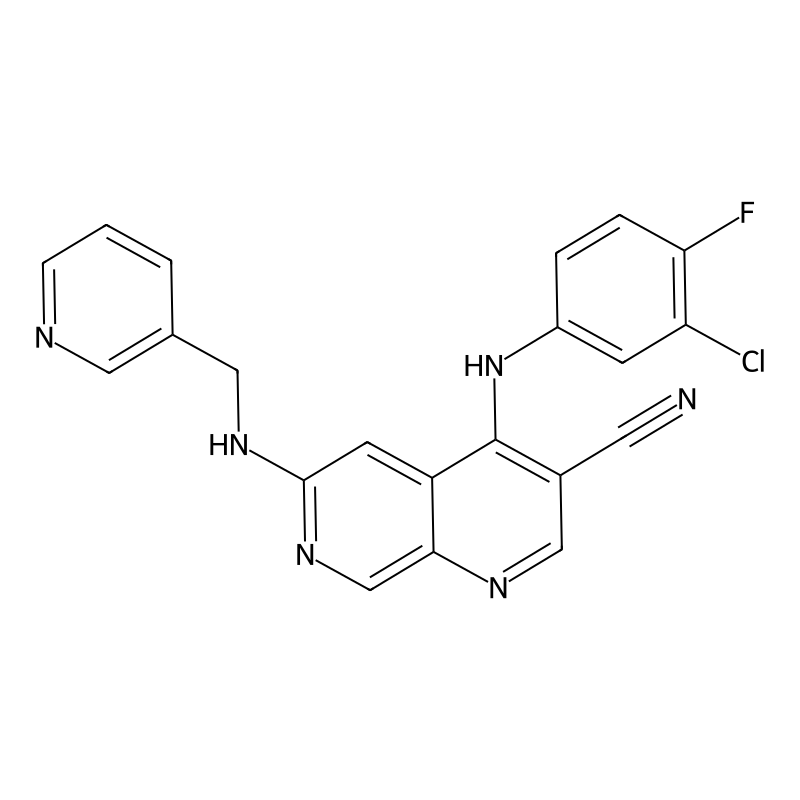

Tpl2 Kinase Inhibitor, with the chemical formula C21H14ClFN6 and a molecular weight of 404.83 g/mol, is a reversible competitive inhibitor specifically targeting Tpl2 kinase, also known as mitogen-activated protein kinase kinase kinase 8. This compound is recognized for its ability to inhibit the activity of Tpl2 kinase effectively, with an IC50 value of approximately 50 nM, making it a potent agent in biochemical research and potential therapeutic applications .

Tpl2 Kinase Inhibitors function by binding to the ATP (adenosine triphosphate) binding pocket of the Tpl2 enzyme. This binding competitively inhibits ATP, the essential energy source required for Tpl2 to phosphorylate downstream targets in the MAP3K signaling pathway []. By inhibiting Tpl2, these inhibitors can block the activation of inflammatory mediators and cell proliferation signals.

Studies have shown that Tpl2 Kinase Inhibitors can:

- Suppress the production of pro-inflammatory cytokines like TNF-alpha from immune cells [].

- Enhance the differentiation of leukemia cells [].

These findings suggest the potential therapeutic application of Tpl2 Kinase Inhibitors in inflammatory diseases and certain cancers [].

As research tools, Tpl2 Kinase Inhibitors should be handled with care following standard laboratory safety protocols. Specific information on their toxicity, flammability, and reactivity is not readily available from commercial suppliers [, ]. It is advisable to consult the Safety Data Sheet (SDS) provided by the vendor when working with these compounds.

This reaction illustrates how the inhibitor competes with ATP, thereby reducing phosphorylation events mediated by Tpl2 kinase.

Tpl2 Kinase plays a significant role in various cellular processes, including inflammation and cell survival. The inhibition of this kinase by the Tpl2 Kinase Inhibitor can lead to decreased inflammatory responses and altered cell signaling pathways. Research has shown that this compound can modulate immune responses and has potential implications in treating diseases characterized by excessive inflammation, such as multiple myeloma and diabetes .

The synthesis of Tpl2 Kinase Inhibitor typically involves multi-step organic synthesis techniques. A common method includes:

- Formation of Naphthyridine Core: This step often involves cyclization reactions to construct the naphthyridine framework.

- Chlorination: The introduction of chlorine atoms at specific positions on the aromatic ring enhances biological activity.

- Fluorination: Incorporating fluorine can improve pharmacokinetic properties.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels.

Detailed synthetic routes may vary based on specific laboratory protocols and desired yields.

Tpl2 Kinase Inhibitor has several notable applications:

- Research Tool: It serves as a valuable tool in studying Tpl2 kinase's role in cellular signaling and disease mechanisms.

- Therapeutic Potential: There is ongoing research into its use for treating inflammatory diseases and conditions like cancer and diabetes due to its ability to modulate immune responses .

- Drug Development: Its unique mechanism of action makes it a candidate for developing new therapeutic agents targeting related pathways.

Studies investigating the interactions between Tpl2 Kinase Inhibitor and various biological targets have revealed insights into its specificity and efficacy. The compound has been shown to selectively inhibit Tpl2 kinase without significantly affecting other kinases, which is crucial for minimizing side effects in therapeutic applications. Additionally, interaction studies suggest that it may influence downstream signaling pathways associated with mitogen-activated protein kinases, further elucidating its biological impact .

Several compounds exhibit similar inhibitory activities against various kinases. Below is a comparison highlighting the uniqueness of Tpl2 Kinase Inhibitor:

| Compound Name | Target Kinase | IC50 (nM) | Unique Features |

|---|---|---|---|

| Tpl2 Kinase Inhibitor | Tpl2 Kinase | 50 | Reversible competitive inhibitor |

| BRAF Inhibitor | BRAF | 10-100 | Selective for mutated BRAF |

| MEK Inhibitor | MEK1/MEK2 | 20-200 | Targets downstream MAPK pathway |

| PI3K Inhibitor | Phosphoinositide 3-kinase | 50-500 | Broad spectrum activity across isoforms |

Tpl2 Kinase Inhibitor stands out due to its specificity for Tpl2 kinase, making it particularly valuable in contexts where modulation of this specific pathway is desired without affecting other kinases involved in similar signaling cascades.

Upstream Activators of Tumor Progression Locus 2

Receptor-mediated Activation

3.1.1.1. Toll-like Receptors

Toll-like receptors represent a diverse family of pattern recognition receptors that exhibit differential mechanisms for activating tumor progression locus 2 kinase signaling. Research has demonstrated that toll-like receptor engagement initiates distinct pathways that converge on tumor progression locus 2 activation through both direct and indirect mechanisms [1] [2].

Toll-like receptor 2 and toll-like receptor 4 mediate direct activation of tumor progression locus 2 through the inhibitor of nuclear factor kappa B kinase beta-tumor progression locus 2-extracellular signal-regulated kinase signaling axis. This pathway results in immediate extracellular signal-regulated kinase phosphorylation and early tumor necrosis factor alpha secretion [2] [3]. Toll-like receptor 4 activation requires additional regulatory components including the cluster of differentiation 14 co-receptor and spleen tyrosine kinase, which modulate the specificity and magnitude of tumor progression locus 2 activation [2].

In contrast, toll-like receptor 3 and toll-like receptor 9 employ indirect activation mechanisms that depend on nicotinamide adenine dinucleotide phosphate oxidase-dependent reactive oxygen species signaling. These receptors induce delayed, autocrine reactive oxygen species-mediated extracellular signal-regulated kinase phosphorylation and tumor necrosis factor alpha secretion [2]. Toll-like receptor 7 demonstrates direct activation properties similar to toll-like receptor 2 and toll-like receptor 4, directly inducing the inhibitor of nuclear factor kappa B kinase beta-tumor progression locus 2-extracellular signal-regulated kinase inflammatory axis [2].

Studies have revealed that tumor progression locus 2 serves as an essential regulator of reactive oxygen species production during toll-like receptor signaling, representing an unexpected function that explains tumor progression locus 2-dependent and reactive oxygen species-dependent extracellular signal-regulated kinase phosphorylation observed during toll-like receptor 3 and toll-like receptor 9 signaling [2].

3.1.1.2. Tumor Necrosis Factor Receptor

Tumor necrosis factor receptor signaling pathways demonstrate complex interactions with tumor progression locus 2 kinase through multiple receptor subtypes. Tumor necrosis factor receptor 1 requires signals transduced by both tumor necrosis factor receptor-associated factor 2 and receptor-interacting protein kinase 1 for optimal tumor progression locus 2 activation [4]. This activation leads to extracellular signal-regulated kinase phosphorylation, c-Jun N-terminal kinase pathway activation, and nuclear factor kappa B regulation [5] [4].

Tumor necrosis factor receptor 2 contributes to tumor progression locus 2 signaling through a sensitization mechanism rather than direct activation. Research has shown that tumor necrosis factor receptor 2 plays a crucial auxiliary role to tumor necrosis factor receptor 1 in sensitizing macrophages for ligand-induced activation of the p38 mitogen-activated protein kinase and classical nuclear factor kappa B pro-inflammatory signaling pathways [6]. The absence of tumor necrosis factor receptor 2 weakens the concentration dependence of signaling by an order of magnitude at lower tumor necrosis factor alpha concentrations [6].

3.1.1.3. Interleukin-1 Receptor

Interleukin-1 receptor activation of tumor progression locus 2 involves both inhibitor of nuclear factor kappa B kinase-dependent and inhibitor of nuclear factor kappa B kinase-independent pathways. Studies have identified two distinct signaling events involved in activation of the native tumor progression locus 2 complex by interleukin-1 [7].

The inhibitor of nuclear factor kappa B kinase-independent pathway involves the dissociation of tumor progression locus 2 from co-transfected A20-binding inhibitor of nuclear factor kappa B 2, which is not suppressed by the protein kinase inhibitor PP2 or by inhibition of tumor progression locus 2 or inhibitor of nuclear factor kappa B kinase beta [7]. The second pathway involves the inhibitor of nuclear factor kappa B kinase-independent but PP2-sensitive activation of the tumor progression locus 2 catalytic subunit [7].

Interleukin-1 stimulation triggers tumor progression locus 2 phosphorylation at threonine 290 and serine 400, along with enhanced phosphorylation of serine 62, which represent autophosphorylation events catalyzed by tumor progression locus 2 itself [7]. These findings demonstrate the complexity of interleukin-1 receptor-mediated tumor progression locus 2 activation and highlight multiple regulatory mechanisms controlling this pathway.

3.1.1.4. Cluster of Differentiation 40

Cluster of differentiation 40 activation recruits tumor progression locus 2 to the signaling complex through a tumor necrosis factor receptor-associated factor-dependent mechanism. Research has demonstrated that tumor progression locus 2 is recruited to the cluster of differentiation 40 complex via tumor necrosis factor receptor-associated factor-binding sites in cluster of differentiation 40 [8].

The importance of tumor progression locus 2 in cluster of differentiation 40 signaling has been established through experiments showing that a catalytically inactive tumor progression locus 2 mutant suppresses cluster of differentiation 40-mediated inhibitor of kappa B kinase activation and induction of nuclear factor kappa B-responsive promoters, without affecting signaling by tumor necrosis factor alpha [8]. Tumor progression locus 2 knockout fibroblasts demonstrate deficiency in cluster of differentiation 40 but not tumor necrosis factor alpha signaling, supporting a unique role for tumor progression locus 2 in cluster of differentiation 40 signaling [8].

Functional studies indicate that tumor progression locus 2 functions distal to tumor necrosis factor receptor-associated factors but proximal to the transforming growth factor beta-activated kinase 1/transforming growth factor beta-activated kinase 1-binding protein 1 signaling complex within the inhibitor of kappa B kinase/nuclear factor kappa B activation pathway [8]. The selective signaling defect resulting from tumor progression locus 2 inactivation has allowed demonstration that cluster of differentiation 40-mediated extracellular signal-regulated kinase activation contributes to immunoglobulin production but is not essential for B-cell proliferation [5].

3.1.1.5. T Cell Receptor

T cell receptor signaling demonstrates a unique relationship with tumor progression locus 2 where the kinase functions as a negative regulator rather than a positive effector. Studies using T cell receptor 2C transgenic mice crossed into the tumor progression locus 2 knockout genetic background revealed that tumor progression locus 2-deficient mice developed T cell lymphomas with a latency of 4-6 months [9].

Mature peripheral T cells from tumor progression locus 2 knockout mice exhibit defective extracellular signal-regulated kinase activation and enhanced proliferation after T cell receptor stimulation [9]. These cells also demonstrate defective induction of cytotoxic T-lymphocyte-associated protein 4, a negative regulator of the T cell response that is induced by T cell receptor signals via extracellular signal-regulated kinase [9].

Research has shown that tumor progression locus 2 is dynamically regulated in T lymphocytes by both T cell receptor engagement and interleukin-12 signaling. Activation of cluster of differentiation 4-positive T cells with plate-bound anti-cluster of differentiation 3 and anti-cluster of differentiation 28 leads to rapid and sustained induction of tumor progression locus 2 [10]. These findings suggest that tumor progression locus 2 functions normally in a feedback loop that switches off the T cell response to T cell receptor stimulation, making tumor progression locus 2 function as a tumor suppressor gene in chronically stimulated T cells [9].

Inhibitor of Kappa B Kinase-mediated Activation

Inhibitor of kappa B kinase serves as an essential component of tumor progression locus 2 signaling pathways through multiple regulatory mechanisms. Research has established that inhibitor of kappa B kinase activation precedes tumor progression locus 2 activation in lipopolysaccharide-stimulated macrophages, with inhibitor of kappa B kinase activated as early as 2.5 minutes, reaching maximal levels around 5 minutes, while tumor progression locus 2 activation is first detected at 5 minutes and reaches maximal levels around 15 minutes [11].

The inhibitor of kappa B kinase complex controls two critical steps in tumor progression locus 2 activation. First, inhibitor of kappa B kinase 2-induced proteolysis of nuclear factor kappa B 1 p105 releases tumor progression locus 2 from p105-mediated inhibition [11] [12]. Second, inhibitor of kappa B kinase 2 directly phosphorylates the tumor progression locus 2 carboxy terminus at serine 400, which together with autophosphorylation on serine 443, triggers recruitment of 14-3-3 dimers to the tumor progression locus 2 carboxy terminus [13].

The 14-3-3 binding facilitates tumor progression locus 2 phosphorylation of mitogen-activated protein kinase kinase 1/2, possibly by relieving the inhibitory interaction between the tumor progression locus 2 carboxy terminus and kinase domain [13]. This interaction is essential for tumor progression locus 2 activation of extracellular signal-regulated kinase 1/2 and represents a direct mechanism by which the inhibitor of kappa B kinase complex coordinates both nuclear factor kappa B and extracellular signal-regulated kinase mitogen-activated protein kinase activation [13].

Studies using specific inhibitor of kappa B kinase inhibitors have demonstrated that tumor necrosis factor alpha-stimulated tumor progression locus 2 activation is efficiently blocked by these compounds, confirming the requirement for inhibitor of kappa B kinase activity in tumor progression locus 2 signaling [11]. The kinetic analysis reveals that inhibitor of kappa B kinase activation consistently precedes tumor progression locus 2 activation across different stimuli, establishing the hierarchical relationship between these kinases [11].

Downstream Signaling Cascades

Mitogen-activated Protein Kinase Kinase 1/2-Extracellular Signal-regulated Kinase 1/2 Pathway

The mitogen-activated protein kinase kinase 1/2-extracellular signal-regulated kinase 1/2 pathway represents the primary and best-characterized downstream target of tumor progression locus 2 kinase. Tumor progression locus 2 directly phosphorylates mitogen-activated protein kinase kinase 1/2, leading to subsequent activation of extracellular signal-regulated kinase 1/2 mitogen-activated protein kinases [14] [15]. This pathway requires the release of tumor progression locus 2 from nuclear factor kappa B 1 p105 inhibition, which occurs through inhibitor of kappa B kinase-mediated phosphorylation and subsequent proteasomal degradation of p105 [12].

Research has demonstrated that tumor progression locus 2 activation of mitogen-activated protein kinase kinase 1 requires binding of 14-3-3 proteins to the tumor progression locus 2 carboxy terminus. Inhibitor of kappa B kinase 2 phosphorylation of serine 400, combined with tumor progression locus 2 autophosphorylation on serine 443, creates the binding site for 14-3-3 dimers [13]. This binding enhances tumor progression locus 2-specific activity for mitogen-activated protein kinase kinase 1, possibly by altering the interaction between the carboxy terminus and the tumor progression locus 2 kinase domain [13].

The functional significance of this pathway is demonstrated in tumor progression locus 2 knockout macrophages, which exhibit severely impaired extracellular signal-regulated kinase activation in response to lipopolysaccharide, tumor necrosis factor alpha, and other inflammatory stimuli [14] [16]. This defect correlates with reduced production of tumor necrosis factor alpha due to impaired messenger ribonucleic acid nucleocytoplasmic transport and translation [17]. The pathway also controls the translation of inflammatory mediator messenger ribonucleic acids through mechanistic target of rapamycin complex 1-dependent mechanisms, regulating ribosomal recruitment and 4E-binding protein 1 dissociation [18].

p38 Mitogen-activated Protein Kinase Pathway

Tumor progression locus 2 contributes to p38 mitogen-activated protein kinase activation through phosphorylation of mitogen-activated protein kinase kinase 3/6, representing a recently discovered function of this kinase [19]. This activation pathway is distinct from the classical transforming growth factor beta-activated kinase 1-dependent p38 activation and provides an alternative mechanism for p38 activation in inflammatory responses [19].

Studies using catalytically inactive tumor progression locus 2 knockin macrophages have demonstrated that tumor progression locus 2 phosphorylation of mitogen-activated protein kinase kinase 3/6 significantly contributes to lipopolysaccharide-dependent tumor necrosis factor alpha biosynthesis [19]. This pathway is also essential for tumor necrosis factor receptor 1 signaling, indicating that tumor progression locus 2 regulates p38 activation in response to multiple inflammatory stimuli [19].

The p38 gamma and p38 delta isoforms demonstrate a reciprocal relationship with tumor progression locus 2, as these kinases regulate tumor progression locus 2 protein levels and stability. Research has shown that p38 gamma/delta knockout macrophages exhibit substantially lower levels of tumor progression locus 2 and A20-binding inhibitor of nuclear factor kappa B 2 proteins [20]. Expression of p38 gamma and p38 delta in these knockout cells restores both A20-binding inhibitor of nuclear factor kappa B 2 and tumor progression locus 2 protein levels, establishing a positive feedback mechanism [20].

This positive feedback loop emerges as p38 gamma and p38 delta regulate tumor progression locus 2 and A20-binding inhibitor of nuclear factor kappa B 2 protein stability through phosphorylation and interaction with the tumor progression locus 2/A20-binding inhibitor of nuclear factor kappa B 2/p105 complex [20]. The functional significance is demonstrated by the fact that tumor progression locus 2 expression in p38 gamma/delta knockout macrophages rescues both extracellular signal-regulated kinase 1/2 activation and tumor progression locus 2-dependent tumor necrosis factor alpha production [20].

c-Jun N-terminal Kinase Pathway

The c-Jun N-terminal kinase pathway activation by tumor progression locus 2 demonstrates cell-type and stimulus-specific characteristics. In mouse embryonic fibroblasts stimulated with tumor necrosis factor alpha, tumor progression locus 2 knockout cells exhibit defects in c-Jun N-terminal kinase activation in addition to extracellular signal-regulated kinase and nuclear factor kappa B activation defects [4]. Tumor progression locus 2 phosphorylates mitogen-activated protein kinase kinase 4/stress-activated protein kinase/extracellular signal-regulated kinase kinase 1 upstream of c-Jun N-terminal kinase in these cells [4].

However, in macrophages and B cells, tumor progression locus 2 knockout exhibits a more restricted defect limited primarily to extracellular signal-regulated kinase activation, with c-Jun N-terminal kinase and p38 mitogen-activated protein kinase activation remaining largely intact [4]. This cell-type specificity suggests that different cell types utilize distinct mitogen-activated protein kinase kinase kinases for c-Jun N-terminal kinase activation, with tumor progression locus 2 playing a more prominent role in fibroblasts than in immune cells [4].

Endothelial cells represent another context where tumor progression locus 2 regulates c-Jun N-terminal kinase signaling. Endothelial-specific tumor progression locus 2 deletion alters tight junction claudin-5 protein expression through inhibition of c-Jun N-terminal kinase signaling and lysosomal degradation activation [21]. This results in reduced vascular permeability and immune cell infiltration, demonstrating the functional importance of tumor progression locus 2-c-Jun N-terminal kinase signaling in endothelial barrier function [21].

The activation of tumor progression locus 2 by tumor necrosis factor alpha depends on signals transduced by both tumor necrosis factor receptor-associated factor 2 and receptor-interacting protein kinase 1, and the activated tumor progression locus 2 promotes phosphorylation of p65 at serine 276 while modulating the spectrum of proteins associated with p65 [4]. This phosphorylation stimulates the transcriptional activity of nuclear factor kappa B and contributes to the coordinate regulation of extracellular signal-regulated kinase and c-Jun N-terminal kinase signaling pathways [4].

Protein Kinase B/Akt Pathway

The protein kinase B/Akt pathway interactions with tumor progression locus 2 are primarily observed in endothelial cells, where tumor progression locus 2 modulates Akt activity and endothelial nitric oxide synthase signaling [22]. Vascular endothelial growth factor A stimulation increases tumor progression locus 2 messenger ribonucleic acid levels and consequently de novo protein synthesis, which potentiates the endothelial response to diverse ligands [22].

Tumor progression locus 2 depletion reduces vascular endothelial growth factor A-stimulated Akt and endothelial nitric oxide synthase activity, which affects monolayer permeability [22]. Under basal conditions, tumor progression locus 2 modulates a signal transduction cascade resulting in phosphorylation of activating transcription factor 2 and altered endothelial gene expression [22]. Loss of tumor progression locus 2 expression or activity impairs signal transduction through Akt, endothelial nitric oxide synthase, and activating transcription factor 2, broadly impacting endothelial function [22].

Research has demonstrated that tumor progression locus 2 is required for vascular endothelial growth factor A-stimulated endothelial cell responses, including endothelial-leukocyte interactions, monolayer permeability, and new blood vessel formation [22]. Treatment with a tumor progression locus 2-selective kinase inhibitor impairs both vascular endothelial growth factor A-stimulated endothelial tubulogenesis and aortic sprouting, supporting the functional requirement for tumor progression locus 2 in vascular endothelial growth factor A-stimulated angiogenesis [22].

The mechanism involves tumor progression locus 2 regulation of Akt phosphorylation, which is required for optimal endothelial cell function. While the precise molecular mechanism linking tumor progression locus 2 to Akt activation remains to be fully elucidated, the functional consequences are clear in terms of endothelial cell survival, migration, and angiogenic responses [22]. This pathway represents an important connection between tumor progression locus 2 and growth factor signaling that extends beyond traditional inflammatory responses.

Transcriptional Regulation

Nuclear Factor Kappa B Pathway Interactions

The nuclear factor kappa B pathway demonstrates complex bidirectional interactions with tumor progression locus 2 kinase. Tumor progression locus 2 forms a stoichiometric complex with nuclear factor kappa B 1 p105, which functions as both a stabilizing partner and an inhibitor of tumor progression locus 2 kinase activity [23]. In unstimulated cells, this complex maintains tumor progression locus 2 in an inactive state while preventing its degradation [23].

Upon cellular stimulation, inhibitor of kappa B kinase phosphorylates p105, triggering its ubiquitination and degradation by the proteasome [23]. This process releases tumor progression locus 2 from p105-mediated inhibition and simultaneously liberates associated Rel subunits for nuclear translocation [23]. The dual function of p105 proteolysis therefore coordinates both nuclear factor kappa B and extracellular signal-regulated kinase mitogen-activated protein kinase activation [23].

Tumor progression locus 2 also regulates nuclear factor kappa B activity through mechanisms independent of the nuclear translocation of p50 and p65 [4]. Research has shown that tumor progression locus 2-transduced tumor necrosis factor alpha signals promote phosphorylation of p65 at serine 276 and modulate the spectrum of proteins associated with p65 [4]. This phosphorylation stimulates the transcriptional activity of nuclear factor kappa B without affecting its ability to bind deoxyribonucleic acid, which may be influenced by the composition of nuclear nuclear factor kappa B complexes [4].

Studies have demonstrated that tumor progression locus 2 facilitates p50 nuclear translocation and promotes the overall rate of p50 production through unknown mechanisms [24]. The tumor progression locus 2 and p50 signaling pathways independently modulate nuclear factor kappa B negative feedback mechanisms through regulation of inhibitor of kappa B alpha and A20 expression [24]. Loss of tumor progression locus 2 protein contributes to suppressed p50 signaling, resulting in reduced nuclear factor kappa B antagonists and subsequent increases in nuclear factor kappa B-induced pro-tumorigenic inflammation [24].

Activator Protein 1 Activation

Activator protein 1 activation represents a critical downstream effector of tumor progression locus 2 signaling, mediating transcriptional responses to inflammatory stimuli. Research has demonstrated that tumor progression locus 2 activates activator protein 1 through extracellular signal-regulated kinase-dependent phosphorylation of Fos and c-Jun transcription factors [25]. This activation is essential for the enhancement of viral lytic replication and inflammatory gene expression [25].

Functional screening studies have identified Fos as both necessary and sufficient for mediating the enhancement of murine gammaherpesvirus 68 lytic replication by tumor progression locus 2 [25]. Tumor progression locus 2 stimulates the promoter activities of viral lytic genes, including replication and transcription activator and open reading frame 57, in an activator protein 1-dependent manner [25]. The dominant negative activator protein 1 factor Tam-67 abolishes both the enhancement of activator protein 1 activity by tumor progression locus 2 and the activation of viral gene promoters [25].

Studies have identified an activator protein 1-responsive element on the murine gammaherpesvirus 68 replication and transcription activator promoter spanning base pairs -103 to -95 relative to the start codon [25]. Mutation of this element largely abolishes the ability of tumor progression locus 2 to activate the replication and transcription activator promoter, confirming its functional importance [25]. Construction of a mutant virus lacking this activator protein 1-responsive element results in attenuated lytic replication kinetics, demonstrating the critical role of this element during viral replication [25].

The mechanism involves tumor progression locus 2-dependent activation of mitogen-activated protein kinase pathways through mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 4, leading to activation of downstream extracellular signal-regulated kinases and c-Jun N-terminal kinases [25]. This results in enhanced expression and phosphorylation of c-Jun, which forms heterodimeric activator protein 1 factors with Fos [25]. Murine gammaherpesvirus 68 lytic infection upregulates Fos expression, activator protein 1 activity, and replication and transcription activator promoter activity in a tumor progression locus 2-dependent manner [25].

Cyclic Adenosine Monophosphate Response Element-binding Protein Signaling

Cyclic adenosine monophosphate response element-binding protein signaling represents another important transcriptional target of tumor progression locus 2 kinase activity. Research has demonstrated that tumor progression locus 2 regulates cyclooxygenase-2 expression through extracellular signal-regulated kinase signals that activate p90 ribosomal S6 kinase and mitogen- and stress-activated kinase 1, which subsequently phosphorylate cyclic adenosine monophosphate response element-binding protein [26].

Lipopolysaccharide-stimulated tumor progression locus 2 knockout macrophages express significantly lower levels of cyclooxygenase-2 and prostaglandin E2 compared to wild-type cells [26]. The ability of tumor progression locus 2 to regulate cyclooxygenase-2 expression depends specifically on extracellular signal-regulated kinase activation of downstream kinases that target cyclic adenosine monophosphate response element-binding protein, a key regulator of cyclooxygenase-2 transcription [26].

The pathway involves tumor progression locus 2 activation of the mitogen-activated protein kinase kinase 1/2-extracellular signal-regulated kinase 1/2 cascade, which then activates p90 ribosomal S6 kinase and mitogen- and stress-activated kinase 1 [26]. These kinases phosphorylate cyclic adenosine monophosphate response element-binding protein at serine 133, leading to its activation and subsequent binding to cyclic adenosine monophosphate response elements in target gene promoters [26]. This mechanism identifies physiological targets of tumor progression locus 2 signaling downstream of extracellular signal-regulated kinase and further implicates tumor progression locus 2 in the pathophysiology of inflammation [26].

Studies in adipocytes have confirmed that tumor progression locus 2 controls cyclooxygenase-2 expression and prostaglandin E2 secretion in response to interleukin-1 beta and tumor necrosis factor alpha [27]. Pharmacological or small interfering ribonucleic acid-mediated tumor progression locus 2 inhibition decreases cyclooxygenase-2 induction by 50% in response to these inflammatory cytokines [27]. This regulation occurs through the same extracellular signal-regulated kinase-cyclic adenosine monophosphate response element-binding protein pathway observed in macrophages, demonstrating the conservation of this mechanism across different cell types [27].

Post-transcriptional Regulation

Messenger Ribonucleic Acid Stabilization

Tumor progression locus 2 kinase plays a crucial role in post-transcriptional regulation through its control of messenger ribonucleic acid stability, particularly for inflammatory mediator transcripts. Research has demonstrated that tumor progression locus 2 deficiency reduces total messenger ribonucleic acid levels of tumor necrosis factor alpha, keratinocyte chemoattractant, and interleukin-6 by approximately 3-fold, 2.5-fold, and 6.5-fold, respectively, in lipopolysaccharide-stimulated bone marrow-derived macrophages [28].

Studies examining messenger ribonucleic acid decay kinetics have revealed that tumor progression locus 2 stabilizes tumor necrosis factor alpha, keratinocyte chemoattractant, and interleukin-6 messenger ribonucleic acid, with increases in half-life of approximately 2.5-fold for tumor necrosis factor alpha and interleukin-6 messenger ribonucleic acid, and approximately 5-fold for the keratinocyte chemoattractant transcript [28]. Importantly, the half-life of beta-actin messenger ribonucleic acid remains unaffected by tumor progression locus 2 deficiency, indicating specificity for inflammatory mediator transcripts [28].

The mechanism involves regulation of adenylate-uridylate-rich elements present in the 3' untranslated regions of these messenger ribonucleic acids. Deletion of the adenylate-uridylate-rich motif in the tumor necrosis factor alpha messenger ribonucleic acid minimizes the effect of tumor progression locus 2 inactivation on tumor necrosis factor alpha induction [17]. This indicates that tumor progression locus 2 specifically targets adenylate-uridylate-rich element-containing messenger ribonucleic acids for stabilization [17].

Research has shown that lipopolysaccharide stimulation of peritoneal macrophages from tumor progression locus 2 knockout mice results in normal activation of c-Jun N-terminal kinase, p38 mitogen-activated protein kinase, and nuclear factor kappa B, but fails to activate mitogen-activated protein kinase kinase 1, extracellular signal-regulated kinase 1, and extracellular signal-regulated kinase 2 [17]. The defect in extracellular signal-regulated kinase activation is causally linked to impaired messenger ribonucleic acid stabilization, as normal murine macrophages treated with the mitogen-activated protein kinase kinase inhibitor PD98059 exhibit similar defects in tumor necrosis factor alpha messenger ribonucleic acid stability [17].

Translation Control

Translation control represents a major mechanism by which tumor progression locus 2 regulates protein expression during inflammatory responses. Research has demonstrated that tumor progression locus 2 controls mechanistic target of rapamycin complex 1-mediated messenger ribonucleic acid translation in toll-like receptor-activated macrophages [18]. This regulation occurs through extracellular signal-regulated kinase 1/2-dependent mechanisms that control the dissociation of the 4E-binding protein-eukaryotic translation initiation factor 4E complex [18].

Studies have shown that tumor progression locus 2, via extracellular signal-regulated kinase 1/2, regulates the messenger ribonucleic acid polysomal recruitment of 5' terminal oligopyrimidine messenger ribonucleic acids [18]. These transcripts encode ribosomal proteins and translation factors that are essential for protein synthesis [18]. Tumor progression locus 2 also controls the recruitment of messenger ribonucleic acids encoding proteins involved in innate immune responses, including tumor necrosis factor alpha, interleukin-6, and keratinocyte chemoattractant, onto translating polysomes [18].

The molecular mechanism involves tumor progression locus 2 activation of mechanistic target of rapamycin complex 1 through extracellular signal-regulated kinase-dependent phosphorylation of tuberous sclerosis complex proteins and other regulatory factors [18]. Activated mechanistic target of rapamycin complex 1 phosphorylates 4E-binding protein 1, leading to its dissociation from eukaryotic translation initiation factor 4E and allowing formation of the eukaryotic translation initiation factor 4F complex [18]. This complex is essential for cap-dependent translation initiation of most cellular messenger ribonucleic acids [18].

Functional studies have demonstrated that tumor progression locus 2 deficiency results in reduced recruitment of inflammatory mediator messenger ribonucleic acids to polysomes, correlating with decreased protein production [18]. The specificity of this effect for inflammatory mediators suggests that tumor progression locus 2 selectively regulates translation of genes involved in immune responses, while having minimal effects on housekeeping gene translation [18]. This selective regulation allows for rapid induction of inflammatory proteins without disrupting normal cellular metabolism [18].

Protein Secretion

Protein secretion control by tumor progression locus 2 involves regulation of nucleocytoplasmic transport and secretory pathway function. Research has demonstrated that tumor progression locus 2 signals specifically promote the transport of tumor necrosis factor alpha messenger ribonucleic acid from the nucleus to the cytoplasm [17]. Subcellular fractionation studies of lipopolysaccharide-stimulated macrophages have revealed that this transport process is essential for efficient tumor necrosis factor alpha protein production [17].

The mechanism involves extracellular signal-regulated kinase-dependent regulation of messenger ribonucleic acid-binding proteins and transport factors that control nucleocytoplasmic trafficking [17]. Tumor progression locus 2 knockout macrophages demonstrate impaired tumor necrosis factor alpha messenger ribonucleic acid export from the nucleus, resulting in nuclear accumulation of the transcript and reduced cytoplasmic availability for translation [17]. This defect specifically affects adenylate-uridylate-rich element-containing messenger ribonucleic acids, indicating that tumor progression locus 2 regulates specialized transport mechanisms for inflammatory mediator transcripts [17].

Studies have shown that the block in extracellular signal-regulated kinase 1 and extracellular signal-regulated kinase 2 activation in tumor progression locus 2 knockout cells is causally linked to the defect in tumor necrosis factor alpha secretion [17]. Normal murine macrophages treated with the mitogen-activated protein kinase kinase inhibitor PD98059 exhibit similar defects in tumor necrosis factor alpha production, confirming that the extracellular signal-regulated kinase pathway is essential for proper protein secretion [17].

The functional significance of this regulation is demonstrated by the fact that tumor progression locus 2 knockout mice produce low levels of tumor necrosis factor alpha when exposed to lipopolysaccharide and are resistant to lipopolysaccharide/D-galactosamine-induced pathology [17]. This resistance results from the combined effects of impaired messenger ribonucleic acid stability, reduced translation, and defective protein secretion, all of which contribute to the overall reduction in inflammatory mediator production [17]. The coordinate regulation of these post-transcriptional mechanisms highlights the central role of tumor progression locus 2 in controlling inflammatory responses at multiple levels [17].

| Signaling Component | Regulatory Mechanism | Functional Outcome | Clinical Relevance |

|---|---|---|---|

| Upstream Activators | Receptor-mediated and IKK-dependent activation | Pattern recognition and inflammatory signal integration | Therapeutic target for inflammatory diseases |

| MEK1/2-ERK1/2 Cascade | Direct phosphorylation and 14-3-3 binding requirement | Inflammatory cytokine production and translation | Central pathway for anti-inflammatory drug development |

| p38 MAPK Pathway | MKK3/6 phosphorylation and positive feedback regulation | TNFα biosynthesis and inflammatory response | Potential target for autoimmune diseases |

| JNK Pathway | Cell-type specific MKK4 phosphorylation | Endothelial barrier function and tissue integrity | Relevant for vascular inflammatory diseases |

| Transcriptional Control | NF-κB, AP-1, and CREB pathway regulation | Inflammatory gene expression programs | Broad therapeutic implications for inflammation |

| Post-transcriptional Regulation | mRNA stability, translation, and protein secretion | Rapid inflammatory mediator production | Target for precision anti-inflammatory therapies |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Senger K, Pham VC, Varfolomeev E, Hackney JA, Corzo CA, Collier J, Lau VWC, Huang Z, Hamidzhadeh K, Caplazi P, Peng I, Setiadi AF, Francis R, Paler-Martinez A, Kwon YC, Ramirez-Carrozzi V, Sun Y, Grigg PW, Roose-Girma M, Jeet S, Barck KH, Pham A, Ota N, Ha C, Stinson J, Guillory J, Tam L, Modrusan Z, Emson C, McKenzie BS, Townsend MJ, Carano RAD, Warming S, Vucic D, DeVoss J, Lee WP, Lill JR, Zarrin AA. The kinase TPL2 activates ERK and p38 signaling to promote neutrophilic inflammation. Sci Signal. 2017 Apr 18;10(475). pii: eaah4273. doi: 10.1126/scisignal.aah4273. PubMed PMID: 28420753.

3: Jang S, Kim J, Cha JH. Cot kinase plays a critical role in Helicobacter pylori-induced IL-8 expression. J Microbiol. 2017 Apr;55(4):311-317. doi: 10.1007/s12275-017-7052-9. Epub 2017 Mar 31. PubMed PMID: 28361341.

4: Vyrla D, Nikolaidis G, Oakley F, Perugorria MJ, Tsichlis PN, Mann DA, Eliopoulos AG. TPL2 Kinase Is a Crucial Signaling Factor and Mediator of NKT Effector Cytokine Expression in Immune-Mediated Liver Injury. J Immunol. 2016 May 15;196(10):4298-310. doi: 10.4049/jimmunol.1501609. Epub 2016 Apr 6. PubMed PMID: 27053764.

5: Sharma V, Young L, Cavadas M, Owen K; Reproducibility Project: Cancer Biology. Registered Report: COT drives resistance to RAF inhibition through MAP kinase pathway reactivation. Elife. 2016 Mar 21;5. pii: e11414. doi: 10.7554/eLife.11414. PubMed PMID: 26999821; PubMed Central PMCID: PMC4811761.

6: Kaniaris E, Vaporidi K, Vergadi E, Theodorakis EE, Kondili E, Lagoudaki E, Tsatsanis C, Georgopoulos D. Genetic and pharmacologic inhibition of Tpl2 kinase is protective in a mouse model of ventilator-induced lung injury. Intensive Care Med Exp. 2014 Dec;2(1):15. doi: 10.1186/2197-425X-2-15. Epub 2014 May 9. PubMed PMID: 26266915; PubMed Central PMCID: PMC4513004.

7: Kuriakose T, Rada B, Watford WT. Tumor progression locus 2-dependent oxidative burst drives phosphorylation of extracellular signal-regulated kinase during TLR3 and 9 signaling. J Biol Chem. 2014 Dec 26;289(52):36089-100. doi: 10.1074/jbc.M114.587121. Epub 2014 Nov 5. PubMed PMID: 25378393; PubMed Central PMCID: PMC4276873.

8: Kanellis DC, Bursac S, Tsichlis PN, Volarevic S, Eliopoulos AG. Physical and functional interaction of the TPL2 kinase with nucleophosmin. Oncogene. 2015 May 7;34(19):2516-26. doi: 10.1038/onc.2014.183. Epub 2014 Jul 7. PubMed PMID: 24998852.

9: Chowdhury FZ, Estrada LD, Murray S, Forman J, Farrar JD. Pharmacological inhibition of TPL2/MAP3K8 blocks human cytotoxic T lymphocyte effector functions. PLoS One. 2014 Mar 18;9(3):e92187. doi: 10.1371/journal.pone.0092187. eCollection 2014. PubMed PMID: 24642963; PubMed Central PMCID: PMC3958505.

10: Kusuyama J, Bandow K, Shamoto M, Kakimoto K, Ohnishi T, Matsuguchi T. Low intensity pulsed ultrasound (LIPUS) influences the multilineage differentiation of mesenchymal stem and progenitor cell lines through ROCK-Cot/Tpl2-MEK-ERK signaling pathway. J Biol Chem. 2014 Apr 11;289(15):10330-44. doi: 10.1074/jbc.M113.546382. Epub 2014 Feb 18. PubMed PMID: 24550383; PubMed Central PMCID: PMC4036157.

11: Kim G, Khanal P, Kim JY, Yun HJ, Lim SC, Shim JH, Choi HS. COT phosphorylates prolyl-isomerase Pin1 to promote tumorigenesis in breast cancer. Mol Carcinog. 2015 Jun;54(6):440-8. doi: 10.1002/mc.22112. Epub 2013 Nov 22. PubMed PMID: 24265246.

12: Lee BK, Chung MY, Lee KW. Benzo[a]pyrene-7,8-diol-9,10-epoxide inhibits gap junction intercellular communication via phosphorylation of tumor progression locus 2 in WB-F344 rat liver epithelial cells. Mol Carcinog. 2015 May;54(5):351-8. doi: 10.1002/mc.22103. Epub 2013 Nov 19. PubMed PMID: 24249418.

13: Hirschhorn J, Mohanty S, Bhat NR. The role of tumor progression locus 2 protein kinase in glial inflammatory response. J Neurochem. 2014 Mar;128(6):919-26. doi: 10.1111/jnc.12522. Epub 2013 Nov 21. PubMed PMID: 24188160; PubMed Central PMCID: PMC3951670.

14: Decicco-Skinner KL, Jung SA, Tabib T, Gwilliam JC, Alexander H, Goodheart SE, Merchant AS, Shan M, Garber C, Wiest JS. Tpl2 knockout keratinocytes have increased biomarkers for invasion and metastasis. Carcinogenesis. 2013 Dec;34(12):2789-98. doi: 10.1093/carcin/bgt319. Epub 2013 Sep 25. PubMed PMID: 24067898; PubMed Central PMCID: PMC3845897.

15: Lee WJ, Lan KH, Chou CT, Yi YC, Chen WC, Pan HC, Peng YC, Wang KB, Chen YC, Chao TH, Tien HR, Sheu WH, Sheu ML. Tpl2 inhibitors thwart endothelial cell function in angiogenesis and peritoneal dissemination. Neoplasia. 2013 Sep;15(9):1036-48. PubMed PMID: 24027429; PubMed Central PMCID: PMC3769883.

16: Lee HW, Joo KM, Lim JE, Cho HJ, Cho HJ, Park MC, Seol HJ, Seo SI, Lee JI, Kim S, Jeong BC, Nam DH. Tpl2 kinase impacts tumor growth and metastasis of clear cell renal cell carcinoma. Mol Cancer Res. 2013 Nov;11(11):1375-86. doi: 10.1158/1541-7786.MCR-13-0101-T. Epub 2013 Aug 27. PubMed PMID: 23982215.

17: Pan HC, Lai DW, Lan KH, Shen CC, Wu SM, Chiu CS, Wang KB, Sheu ML. Honokiol thwarts gastric tumor growth and peritoneal dissemination by inhibiting Tpl2 in an orthotopic model. Carcinogenesis. 2013 Nov;34(11):2568-79. doi: 10.1093/carcin/bgt243. Epub 2013 Jul 4. PubMed PMID: 23828905.

18: Martel G, Bérubé J, Rousseau S. The protein kinase TPL2 is essential for ERK1/ERK2 activation and cytokine gene expression in airway epithelial cells exposed to pathogen-associated molecular patterns (PAMPs). PLoS One. 2013;8(3):e59116. doi: 10.1371/journal.pone.0059116. Epub 2013 Mar 19. PubMed PMID: 23527104; PubMed Central PMCID: PMC3602461.

19: DeCicco-Skinner KL, Nolan SJ, Deshpande MM, Trovato EL, Dempsey TA, Wiest JS. Altered prostanoid signaling contributes to increased skin tumorigenesis in Tpl2 knockout mice. PLoS One. 2013;8(2):e56212. doi: 10.1371/journal.pone.0056212. Epub 2013 Feb 15. PubMed PMID: 23457529; PubMed Central PMCID: PMC3574127.

20: Kim G, Khanal P, Lim SC, Yun HJ, Ahn SG, Ki SH, Choi HS. Interleukin-17 induces AP-1 activity and cellular transformation via upregulation of tumor progression locus 2 activity. Carcinogenesis. 2013 Feb;34(2):341-50. doi: 10.1093/carcin/bgs342. Epub 2012 Nov 3. PubMed PMID: 23125217.